molecular formula C9H4BrF3N2O2 B2557210 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1781028-01-0

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2557210
CAS No.: 1781028-01-0
M. Wt: 309.042
InChI Key: ZBXHCNPJYRBIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a trifluoromethyl group, and an imidazo[1,5-a]pyridine core. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-5-bromo-2-chloropyridine with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired imidazo[1,5-a]pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 1-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O2/c10-6-5-2-1-4(7(16)17)3-15(5)8(14-6)9(11,12)13/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHCNPJYRBIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1C(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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